molecular formula C10H9BrN2S B048431 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide CAS No. 115247-57-9

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide

Cat. No.: B048431
CAS No.: 115247-57-9
M. Wt: 269.16 g/mol
InChI Key: SRVKQBGBAHVLEM-UHFFFAOYSA-N
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Description

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the fusion of an indene ring with a thiazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indeno[1,2-d]thiazol-2-amine typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-one, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity. The use of [hydroxy(tosyloxy)iodo]benzene (HTIB) as a reagent has been reported to simplify the synthesis process and avoid the use of lachrymatory α-halocarbonyl compounds .

Industrial Production Methods: While specific industrial production methods for 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the parent compound.

Scientific Research Applications

Comparison with Similar Compounds

    8H-Indeno[1,2-d]thiazole: A closely related compound with similar structural features but differing in specific functional groups.

    Thiazole Derivatives: Compounds like thiazolyl peptides and epothilones, which also contain thiazole rings and exhibit diverse biological activities.

Uniqueness: 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide stands out due to its fused indene-thiazole structure, which imparts unique chemical reactivity and biological activity. Its potential as a SARS-CoV-2 3CL protease inhibitor further highlights its significance in medicinal chemistry .

Properties

IUPAC Name

4H-indeno[1,2-d][1,3]thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S.BrH/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10;/h1-4H,5H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVKQBGBAHVLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597234
Record name 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115247-57-9
Record name 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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